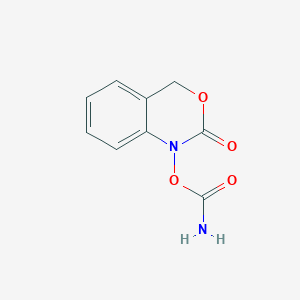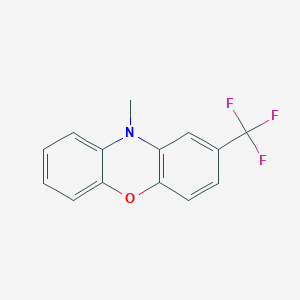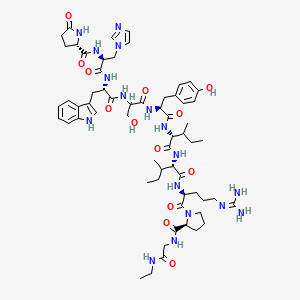
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is a complex inorganic compound with a unique combination of elements It consists of copper, sodium, carbonate, and dihydrogen arsorate in a 1:1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) typically involves the reaction of copper(II) sulfate, sodium carbonate, and dihydrogen arsenate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting precipitate is filtered and dried to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure the purity and yield of the product. The precipitate is then separated using industrial filtration techniques and dried in large drying units.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion can undergo redox reactions, changing its oxidation state.
Substitution Reactions: The carbonate and dihydrogen arsorate groups can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce copper chloride, sodium chloride, carbon dioxide, and water.
Applications De Recherche Scientifique
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of copper and arsenate ions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mécanisme D'action
The mechanism by which Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) exerts its effects involves the interaction of its constituent ions with various molecular targets. The copper ion can interact with proteins and enzymes, potentially altering their function. The dihydrogen arsorate group can interact with phosphate groups in biological molecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) carbonate: Similar in that it contains copper and carbonate, but lacks sodium and dihydrogen arsorate.
Sodium arsenate: Contains sodium and arsenate but lacks copper and carbonate.
Copper(II) arsenate: Contains copper and arsenate but lacks sodium and carbonate.
Uniqueness
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is unique due to its specific combination of elements, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the presence of all four components is required.
Propriétés
Numéro CAS |
65722-74-9 |
|---|---|
Formule moléculaire |
CH2AsCuNaO7 |
Poids moléculaire |
287.48 g/mol |
Nom IUPAC |
copper;sodium;dihydrogen arsorate;carbonate |
InChI |
InChI=1S/CH2O3.AsH3O4.Cu.Na/c2-1(3)4;2-1(3,4)5;;/h(H2,2,3,4);(H3,2,3,4,5);;/q;;+2;+1/p-3 |
Clé InChI |
IDJYPUQLBKTFGV-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].O[As](=O)(O)[O-].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


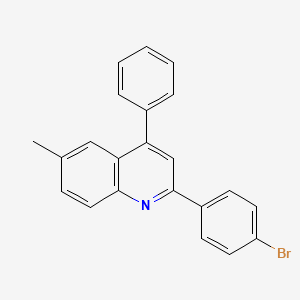

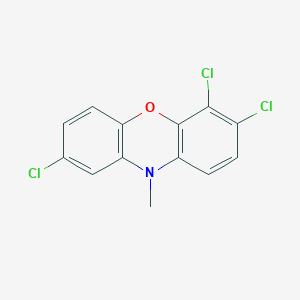



![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
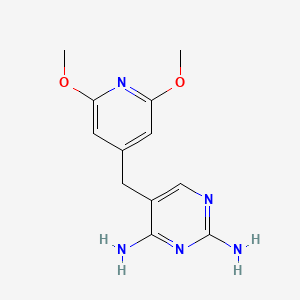
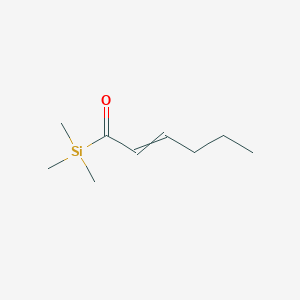

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
